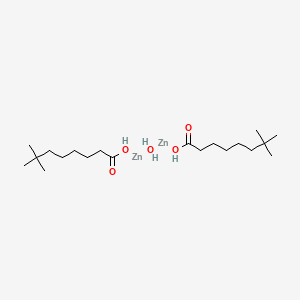
Bis(neodecanoato-O)-mu-oxodizinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(neodecanoato-O)-mu-oxodizinc is a chemical compound with the molecular formula C20H42O5Zn2. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its role as a catalyst in polymerization reactions and as a stabilizer in various chemical processes .
Preparation Methods
The synthesis of bis(neodecanoato-O)-mu-oxodizinc typically involves the reaction of zinc oxide with neodecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The industrial production of this compound often involves large-scale reactions in specialized reactors to maintain the purity and yield of the product .
Chemical Reactions Analysis
Bis(neodecanoato-O)-mu-oxodizinc undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form zinc oxide and other by-products.
Reduction: It can be reduced to form elemental zinc and neodecanoic acid.
Substitution: this compound can undergo substitution reactions with other acids or bases to form different zinc compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bis(neodecanoato-O)-mu-oxodizinc has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in polymerization reactions and as a stabilizer in various chemical processes.
Biology: This compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of pharmaceutical compounds and as a stabilizer in drug formulations.
Industry: This compound is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of bis(neodecanoato-O)-mu-oxodizinc involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation of chemical bonds by providing a stable environment for the reactants. The molecular targets and pathways involved in its action depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Bis(neodecanoato-O)-mu-oxodizinc is unique due to its specific chemical structure and properties. Similar compounds include:
Bis(neodecanoato-O)oxotitanium: Used as a catalyst in polymerization reactions.
(Isodecanoato-O)bis(neodecanoato-O)cerium: Used in various industrial applications.
Bis(2-ethylhexanoato-O)bis(neodecanoato-O)cerium: Used in the production of coatings and adhesives.
These compounds share similar applications but differ in their chemical structure and specific properties, making this compound unique in its own right.
Properties
CAS No. |
93981-48-7 |
|---|---|
Molecular Formula |
C20H42O5Zn2 |
Molecular Weight |
493.3 g/mol |
IUPAC Name |
7,7-dimethyloctanoic acid;zinc;hydrate |
InChI |
InChI=1S/2C10H20O2.H2O.2Zn/c2*1-10(2,3)8-6-4-5-7-9(11)12;;;/h2*4-8H2,1-3H3,(H,11,12);1H2;; |
InChI Key |
BKPVKCBBDQZPAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.O.[Zn].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


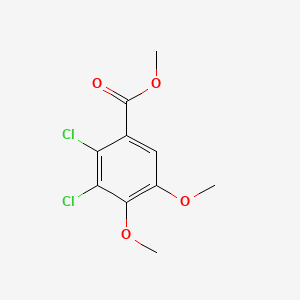
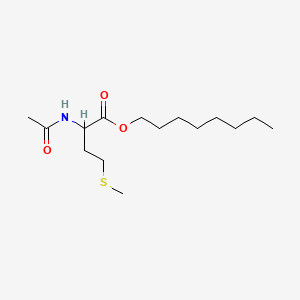

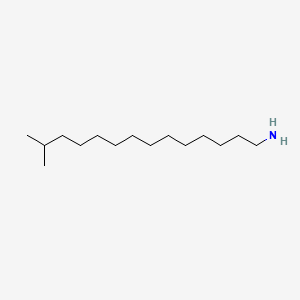

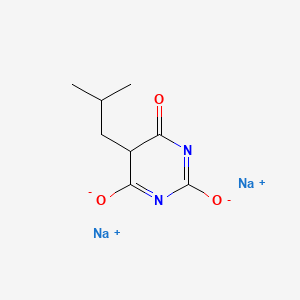
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12644690.png)
![Tribenzo[b,m,tuv]picene](/img/structure/B12644694.png)
![N-[2-methoxy-4-(4-methylpiperazin-1-yl)-5-nitrophenyl]-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12644695.png)

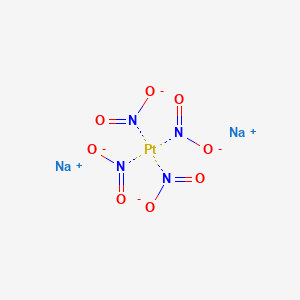
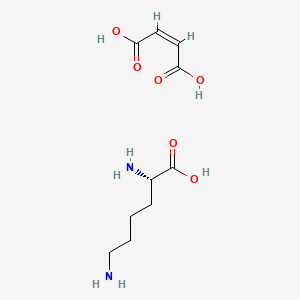
![6-Nitro-2-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B12644708.png)

